molecular formula C16H19ClN2 B1198158 (-)-Chlorpheniramine CAS No. 32188-09-3

(-)-Chlorpheniramine

Cat. No. B1198158
CAS RN: 32188-09-3
M. Wt: 274.79 g/mol
InChI Key: SOYKEARSMXGVTM-OAHLLOKOSA-N
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Description

(-)-Chlorpheniramine, also known as chlorphenamine, is a first-generation antihistamine with both anti-inflammatory and anti-allergy properties. It is used to treat symptoms associated with allergies, including hay fever, skin rashes, and itching. It is also used to treat cold and flu symptoms, such as sneezing, runny nose, and itchy eyes. (-)-Chlorpheniramine is an effective and widely used drug for the treatment of allergic and inflammatory conditions.

Scientific Research Applications

  • Environmental Science Applications :

    • Chlorpheniramine, found in water environments, can cause adverse environmental effects and form carcinogenic nitrosamines during disinfection. Research demonstrated efficient removal of chlorpheniramine from aqueous solutions using a graphene oxide-magnetite composite (GO-Fe3O4) in the presence of H2O2, revealing a potential application in environmental cleanup and water treatment processes (Chen, Huang, Lin, & Huang, 2020).
  • Drug Delivery Systems :

    • Research into the development of transdermal patches for chlorpheniramine delivery in infants was conducted. These patches, using hypromellose and cassava starch composite polymers, showed efficient permeation and could be a novel way to administer chlorpheniramine in a non-invasive manner, particularly beneficial for infants (Agubata et al., 2020).
  • Pharmacology and Drug Analysis :

    • Studies have explored various aspects of chlorpheniramine's pharmacokinetics, bioequivalence, and interaction with human serum albumin. For instance, research on the bioequivalence of two formulations of racemic chlorpheniramine combined with phenylpropanolamine revealed insights into the drug's absorption and metabolism (Bui et al., 2000).
    • Another study used capillary electrophoresis with electrochemiluminescence detection for analyzing chlorpheniramine and its binding with human serum albumin, highlighting advanced methods for pharmaceutical analysis (Liu & Zhou, 2006).
  • Clinical Applications :

    • Chlorpheniramine's efficacy in treating allergic conditions and its potential side effects have been extensively studied. Research on chlorpheniramine-induced genotoxicity in human peripheral blood lymphocytes provides critical information on its safety profile at high concentrations (Zamani, Mahboub, & Evazalipour, 2023).
    • Additionally, a comprehensive review highlighted chlorpheniramine's potential for new clinical applications beyond its traditional use in treating allergies and common colds, suggesting its repurposing for other indications like COVID-19 (Rizvi, Ferrer, Khawaja, & Sanchez-Gonzalez, 2022).

properties

IUPAC Name

(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYKEARSMXGVTM-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904610
Record name (-)-Chlorpheniramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Chlorpheniramine

CAS RN

32188-09-3
Record name (-)-Chlorpheniramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32188-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorpheniramine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032188093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Chlorpheniramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Chlorpheniramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORPHENIRAMINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY9131E63D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37,800
Citations
MM Rumore - Drug intelligence & clinical pharmacy, 1984 - journals.sagepub.com
… CHLORPHENIRAMINE is a potent alkylamine antihistamine widely used since 1951 for … chlorpheniramine in serum at the nanogram/ml range. The literature on chlorpheniramine …
Number of citations: 64 journals.sagepub.com
EA Peets, M Jackson, S Symchowicz - Journal of Pharmacology and …, 1972 - ASPET
… H-chlorpheniramine underwent an enterohepatic circulation. Chlorpheniramine was extensively … - and didesmethyl chlorpheniramine, two unidentified metabolites and small amounts of …
Number of citations: 92 jpet.aspetjournals.org
VT Popa - Journal of Allergy and Clinical Immunology, 1977 - Elsevier
… that chlorpheniramine (… ) chlorpheniramine, 10 mg iv CP (repeated twice), 5.5 mglkg iv aminophylline, and 30 mg po butabarbital as well as during a day without drug. Chlorpheniramine …
Number of citations: 131 www.sciencedirect.com
N Okamura, K Yanai, M Higuchi, J Sakai… - British Journal of …, 2000 - ncbi.nlm.nih.gov
… The sedative effects of d-chlorpheniramine appeared at relatively lower doses in this study than in a previous report (Meador et al. 1989). These results indicate that the task …
Number of citations: 153 www.ncbi.nlm.nih.gov
FER Simons, GH Luciuk, KJ Simons - Journal of Allergy and Clinical …, 1982 - Elsevier
… were similar to data obtained in a 12yr-old child given chlorpheniramine by the intravenous route.’ We found a mean chlorpheniramine elimination rate constant of 0.07 2 0.03 hr-’ and a …
Number of citations: 74 www.sciencedirect.com
SM Huang, NK Athanikar, K Sridhar, YC Huang… - European journal of …, 1982 - Springer
Plasma and urinary levels of chlorpheniramine (CPM) and its 2 demethylated metabolites were measured by HPLC after iv and oral dosing. In 5 mg (maleate) iv bolus studies in 2 …
Number of citations: 91 link.springer.com
A Marın, E Garcıa, A Garcıa, C Barbas - Journal of Pharmaceutical and …, 2002 - Elsevier
Acetaminophen, phenylephrine and chlorpheniramine are frequently associated in pharmaceutical formulations against the common cold. Their quantification presents several problems…
Number of citations: 201 www.sciencedirect.com
SS Bleehen, SE Thomas, MW Greaves… - British Journal of …, 1987 - Wiley Online Library
… with therapeutic doses of the H, antagonist chlorpheniramine for 6 weeks. Histamine H, non-… received chlorpheniramine plus cimetidine 400 mg qds (21 patients) or chlorpheniramine …
Number of citations: 177 onlinelibrary.wiley.com
SU Yasuda, P Zannikos, AE Young… - British journal of …, 2002 - Wiley Online Library
… chlorpheniramine elimination has not been previously characterized. The purpose of this study was to examine the stereoselective disposition of chlorpheniramine … of chlorpheniramine …
Number of citations: 56 bpspubs.onlinelibrary.wiley.com
Y Zhu, NH Shah, AW Malick, MH Infeld… - International Journal of …, 2002 - Elsevier
The influence of in situ plasticization of chlorpheniramine maleate (CPM) on Eudragit® RS PO from hot-melt extruded matrix tablets, and from compressed granules prepared by thermal …
Number of citations: 133 www.sciencedirect.com

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